5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
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Overview
Description
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Related compounds have been identified as moderate inhibitors of pi3k δ , a lipid kinase involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
It is likely that it interacts with its target in a similar manner to other pyrazolo[1,5-a]pyrimidines, which typically act by binding to their target and inhibiting its function .
Biochemical Pathways
Given its potential role as a pi3k δ inhibitor, it may impact pathways related to cell growth and survival .
Result of Action
If it acts as a pi3k δ inhibitor, it could potentially inhibit cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is carried out under mild conditions and can be optimized for high yield and operational simplicity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials with unique photophysical properties.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine
- 3-Fluoro-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Iodo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Uniqueness
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and derivatizations.
Properties
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-3-7(2)12-9(11-6)8(5-13)4-10-12/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZRYTYZNHXGQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424477 |
Source
|
Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878414-63-2 |
Source
|
Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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